![molecular formula C12H13ClN2O2S B285583 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide](/img/structure/B285583.png)

3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide, also known as CBX or CBX-2091, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. CBX belongs to the class of benzoxazole compounds, which have been found to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mecanismo De Acción

The exact mechanism of action of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide is not fully understood. However, studies have suggested that this compound exerts its biological activities through various pathways. In the field of inflammation research, this compound has been found to inhibit the activation of NF-κB, which is a key regulator of pro-inflammatory cytokine production. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the pathogenesis of inflammation.

In the field of microbiology, this compound has been found to disrupt the cell membrane integrity of microorganisms, leading to their death. This compound has also been found to inhibit the production of virulence factors, which are molecules that contribute to the pathogenicity of microorganisms.

In the field of cancer research, this compound has been found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases, which are enzymes that play a key role in the execution of apoptosis. This compound has also been found to inhibit the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which are known to promote cell survival and proliferation.

Biochemical and Physiological Effects:

This compound has been found to exert various biochemical and physiological effects in vitro and in vivo. In the field of inflammation research, this compound has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in serum and tissues of animal models of inflammation. This compound has also been found to reduce the infiltration of immune cells, such as neutrophils and macrophages, into inflamed tissues.

In the field of microbiology, this compound has been found to reduce the bacterial and fungal load in animal models of infection. This compound has also been found to reduce the production of virulence factors, such as biofilms, which are known to contribute to the pathogenicity of microorganisms.

In the field of cancer research, this compound has been found to inhibit tumor growth in animal models of cancer. This compound has also been found to reduce the metastatic potential of cancer cells, which are known to contribute to the spread of cancer to other parts of the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide is its broad range of biological activities, which make it a potential candidate for various research applications. This compound has been found to possess anti-inflammatory, antimicrobial, and anticancer properties, which are all areas of active research. Another advantage of this compound is its relatively low toxicity, which makes it a safer alternative to other compounds with similar biological activities.

One limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. However, this limitation can be overcome by formulating this compound in a suitable vehicle, such as a lipid-based nanoparticle. Another limitation of this compound is its limited stability in biological fluids, which can affect its biological activity. However, this limitation can be overcome by modifying the chemical structure of this compound to improve its stability.

Direcciones Futuras

There are several future directions for research on 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide. One direction is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of this compound as a therapeutic agent for various microbial infections, such as bacterial and fungal infections. Another direction is to investigate the potential of this compound as a therapeutic agent for various types of cancer, such as breast cancer, lung cancer, and colon cancer. Finally, another direction is to investigate the structure-activity relationship of this compound to identify more potent and selective analogs for various research applications.

Métodos De Síntesis

The synthesis of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has been described in a few studies. One method involves the reaction of 5-chloro-2-aminobenzoxazole with ethyl 3-bromopropionate in the presence of a base, followed by the reaction of the resulting intermediate with thiourea to yield this compound. Another method involves the reaction of 5-chloro-2-aminobenzoxazole with ethyl thioglycolate in the presence of a base, followed by the reaction of the resulting intermediate with ethyl bromoacetate to yield this compound. Both methods have been reported to yield this compound in moderate to good yields.

Aplicaciones Científicas De Investigación

3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has been reported to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In the field of inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been found to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.

In the field of microbiology, this compound has been found to possess antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has been reported to inhibit the growth of these microorganisms by disrupting their cell membrane integrity.

In the field of cancer research, this compound has been found to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. This compound has also been found to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis.

Propiedades

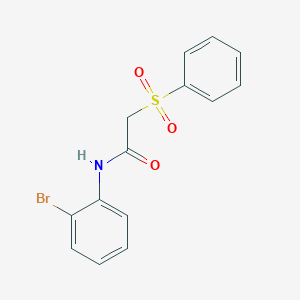

Fórmula molecular |

C12H13ClN2O2S |

|---|---|

Peso molecular |

284.76 g/mol |

Nombre IUPAC |

3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide |

InChI |

InChI=1S/C12H13ClN2O2S/c1-2-14-11(16)5-6-18-12-15-9-7-8(13)3-4-10(9)17-12/h3-4,7H,2,5-6H2,1H3,(H,14,16) |

Clave InChI |

GVNSPCFIUMYUGE-UHFFFAOYSA-N |

SMILES |

CCNC(=O)CCSC1=NC2=C(O1)C=CC(=C2)Cl |

SMILES canónico |

CCNC(=O)CCSC1=NC2=C(O1)C=CC(=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B285503.png)

![9-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-9H-carbazole](/img/structure/B285504.png)

![N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285507.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285509.png)

![N-(2,5-Diethoxy-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B285510.png)

![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285511.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285512.png)

![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285513.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B285514.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B285515.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B285516.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B285519.png)

![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)